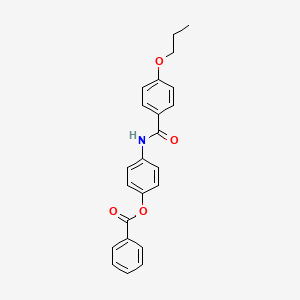![molecular formula C6H15AsO2 B14394971 3-[(2-Hydroxyethyl)(methyl)arsanyl]propan-1-ol CAS No. 87993-19-9](/img/structure/B14394971.png)
3-[(2-Hydroxyethyl)(methyl)arsanyl]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Hydroxyethyl)(methyl)arsanyl]propan-1-ol is an organoarsenic compound with a hydroxyl group and an arsenic atom bonded to a propanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Hydroxyethyl)(methyl)arsanyl]propan-1-ol typically involves the reaction of 3-chloropropan-1-ol with methylarsine oxide in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 3-chloropropan-1-ol is replaced by the methylarsine oxide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-Hydroxyethyl)(methyl)arsanyl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The arsenic atom can be reduced to form different organoarsenic species.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-[(2-Hydroxyethyl)(methyl)arsanyl]propanal.
Reduction: Formation of various reduced organoarsenic compounds.
Substitution: Formation of 3-[(2-Hydroxyethyl)(methyl)arsanyl]propyl derivatives.
Aplicaciones Científicas De Investigación
3-[(2-Hydroxyethyl)(methyl)arsanyl]propan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(2-Hydroxyethyl)(methyl)arsanyl]propan-1-ol involves its interaction with molecular targets such as enzymes and proteins. The hydroxyl group can form hydrogen bonds, while the arsenic atom can interact with thiol groups in proteins, potentially inhibiting their function. These interactions can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(2-Hydroxyethyl)(methyl)arsanyl]butan-1-ol
- 3-[(2-Hydroxyethyl)(methyl)arsanyl]pentan-1-ol
- 3-[(2-Hydroxyethyl)(methyl)arsanyl]hexan-1-ol
Uniqueness
3-[(2-Hydroxyethyl)(methyl)arsanyl]propan-1-ol is unique due to its specific molecular structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
87993-19-9 |
|---|---|
Fórmula molecular |
C6H15AsO2 |
Peso molecular |
194.10 g/mol |
Nombre IUPAC |
3-[2-hydroxyethyl(methyl)arsanyl]propan-1-ol |
InChI |
InChI=1S/C6H15AsO2/c1-7(4-6-9)3-2-5-8/h8-9H,2-6H2,1H3 |
Clave InChI |
MVQBYXDKQMAFCW-UHFFFAOYSA-N |
SMILES canónico |
C[As](CCCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{4-[(Benzyloxy)methyl]phenyl}-N-methoxy-N-methylurea](/img/structure/B14394890.png)

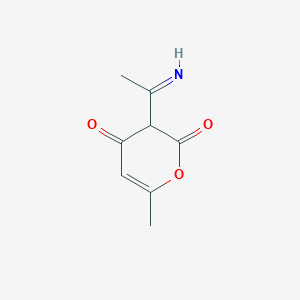
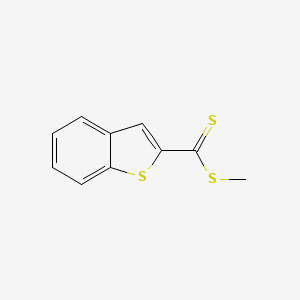
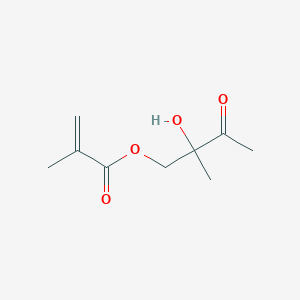
![1-[(2-Nitrophenyl)sulfanyl]pyrrolidine](/img/structure/B14394929.png)
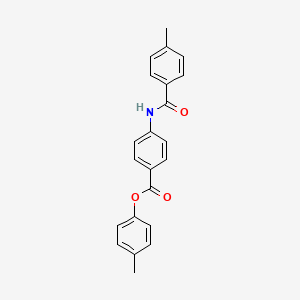
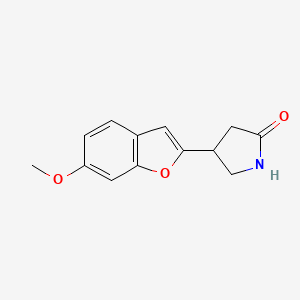
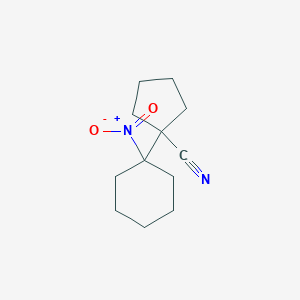
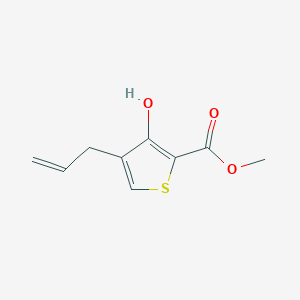

![3H-Indolium, 1,2,3,3-tetramethyl-5-[(trifluoromethyl)thio]-, iodide](/img/structure/B14394959.png)
![pyrimido[4,5-c]cinnolin-1(2H)-one](/img/structure/B14394960.png)
